

# Spectroscopic Characterization of 1-Iodo-3-phenylpropane: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **1-Iodo-3-phenylpropane**

Cat. No.: **B1597414**

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This guide provides an in-depth analysis of the spectroscopic data for **1-Iodo-3-phenylpropane** (CAS No. 4119-41-9), a key intermediate in organic synthesis. As a light-sensitive oil with the molecular formula  $C_9H_{11}I$  and a molecular weight of 246.09 g/mol, its structural verification is paramount for its application in research and development.<sup>[1]</sup> This document details the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, grounded in established spectroscopic principles.

## Molecular Structure and Spectroscopic Overview

The unique structural features of **1-Iodo-3-phenylpropane**—a phenyl ring, a propyl chain, and a terminal iodine atom—give rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming identity, assessing purity, and predicting reactivity.

Below is a diagram illustrating the molecular structure and the nomenclature used for assigning NMR signals throughout this guide.

Caption: Molecular structure of **1-Iodo-3-phenylpropane** with atom numbering.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **1-Iodo-3-phenylpropane**, both  $^1H$  and  $^{13}C$  NMR provide unambiguous evidence for its structure.

## <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is characterized by distinct signals for the aromatic and aliphatic protons. The electronegativity of the iodine atom and the magnetic anisotropy of the phenyl ring are the primary factors influencing the chemical shifts.

Predicted <sup>1</sup>H NMR Data (500 MHz, CDCl<sub>3</sub>)

Label	Predicted Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
H_arom	7.35 - 7.20	Multiplet (m)	5H	Protons on the phenyl ring
H <sub>3</sub>	3.20	Triplet (t)	2H	Methylene group adjacent to Iodine (-CH <sub>2</sub> -I)
H <sub>1</sub>	2.75	Triplet (t)	2H	Benzylic methylene group (Ph-CH <sub>2</sub> -)

| H<sub>2</sub> | 2.15 | Quintet (qui) | 2H | Central methylene group (-CH<sub>2</sub>-CH<sub>2</sub>-CH<sub>2</sub>-) |

Interpretation and Causality:

- H\_arom (7.35 - 7.20 ppm): The protons on the monosubstituted benzene ring are deshielded and appear as a complex multiplet in the characteristic aromatic region.[1]
- H<sub>3</sub> (3.20 ppm): This signal is shifted significantly downfield due to the strong deshielding effect of the adjacent electronegative iodine atom.[1] According to the n+1 rule, it is split into a triplet by the two neighboring H<sub>2</sub> protons.[2]
- H<sub>1</sub> (2.75 ppm): These benzylic protons are deshielded by the phenyl ring. They are split into a triplet by the two adjacent H<sub>2</sub> protons.
- H<sub>2</sub> (2.15 ppm): This central methylene group is coupled to both H<sub>1</sub> (2 protons) and H<sub>3</sub> (2 protons). The resulting multiplicity is predicted as a quintet (n+1 = 4+1 = 5), a key identifier

for the propyl chain integrity.

## <sup>13</sup>C NMR Spectroscopy

The proton-decoupled <sup>13</sup>C NMR spectrum will show six distinct signals, corresponding to the six unique carbon environments in the molecule. The "heavy atom effect" of iodine causes a significant upfield shift for the carbon atom to which it is attached.

Predicted <sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>)

Label	Predicted Shift ( $\delta$ , ppm)	Assignment
C_ipso	~141	Aromatic carbon attached to the propyl chain
C_ortho	~128.5	Aromatic carbons ortho to the propyl chain
C_para	~128.4	Aromatic carbon para to the propyl chain
C_meta	~126	Aromatic carbons meta to the propyl chain
C <sub>1</sub>	~35	Benzyllic carbon (Ph-C <sub>1</sub> )
C <sub>2</sub>	~34	Central carbon (-C <sub>2</sub> -)

| C<sub>3</sub> | ~6 | Carbon attached to Iodine (-C<sub>3</sub>-I) |

Interpretation and Causality:

- Aromatic Carbons (126-141 ppm): Four signals are expected for the phenyl ring due to symmetry, with the ipso-carbon (C\_ipso) being the most deshielded.[1]
- Alkyl Carbons (6-35 ppm): The three carbons of the propyl chain are chemically distinct and appear in the aliphatic region.
- C<sub>3</sub> (~6 ppm): The carbon directly bonded to iodine is heavily shielded and appears far upfield. This is a classic example of the "heavy atom effect," where the large electron cloud

of the iodine atom induces a shielding effect on the attached carbon nucleus.[\[3\]](#)

## Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures data integrity and reproducibility.

- Sample Preparation: Dissolve ~10-20 mg of **1-Iodo-3-phenylpropane** in ~0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.[\[4\]](#) Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.
- $^1\text{H}$  NMR Acquisition:
  - Acquire the spectrum using a standard single-pulse experiment.
  - Set a spectral width of ~16 ppm, centered at ~8 ppm.
  - Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
  - Acquire 16-32 scans for a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).
  - Set a spectral width of ~240 ppm, centered at ~120 ppm.
  - Acquire several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio due to the low natural abundance of  $^{13}\text{C}$ .[\[3\]](#)
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the  $^1\text{H}$  spectrum by setting the TMS signal to 0.00 ppm. Calibrate the  $^{13}\text{C}$  spectrum by setting the central peak of the  $\text{CDCl}_3$  solvent residual signal to 77.16 ppm.[\[4\]](#) Integrate the  $^1\text{H}$  signals.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **1-Iodo-3-phenylpropane** is dominated by absorptions from the aromatic ring and the aliphatic chain.

### Key IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
~3030	Medium	Aromatic C-H Stretch
2950 - 2850	Strong	Aliphatic C-H Stretch
~1600	Medium	Aromatic C=C Stretch

| 600 - 500 | Medium-Strong | C-I Stretch |

### Interpretation and Causality:

- C-H Stretches: The presence of both aromatic (above 3000 cm<sup>-1</sup>) and aliphatic (below 3000 cm<sup>-1</sup>) C-H stretching vibrations confirms the presence of both the phenyl ring and the propyl chain.[1]
- C=C Stretch: The absorption around 1600 cm<sup>-1</sup> is characteristic of the carbon-carbon double bond stretching within the aromatic ring.[1]
- C-I Stretch: The C-I bond is weak and involves a heavy atom, causing its stretching vibration to appear in the low-frequency (fingerprint) region of the spectrum, typically between 500 and 600 cm<sup>-1</sup>. This peak is a key diagnostic feature for iodoalkanes.[1]

## Experimental Protocol for IR Data Acquisition (ATR-FTIR)

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with isopropanol.
- Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO<sub>2</sub>, H<sub>2</sub>O) and instrument-related absorptions.

- Sample Application: Place a single drop of neat **1-Iodo-3-phenylpropane** oil directly onto the ATR crystal.
- Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of  $4\text{ cm}^{-1}$  over a range of  $4000\text{-}400\text{ cm}^{-1}$ .
- Data Processing: The software automatically performs a background subtraction. Clean the ATR crystal thoroughly with an appropriate solvent after analysis.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation.

### Key Mass Spectrometry Data (Electron Ionization - EI)

m/z (mass-to-charge)	Proposed Fragment Ion	Formula	Notes
246	$[\text{M}]^+$	$[\text{C}_9\text{H}_{11}\text{I}]^+$	Molecular Ion
127	$[\text{I}]^+$	$[\text{I}]^+$	Iodine cation
119	$[\text{M}-\text{I}]^+$	$[\text{C}_9\text{H}_{11}]^+$	Base Peak. Loss of iodine radical

| 91 |  $[\text{C}_7\text{H}_7]^+$  |  $[\text{C}_7\text{H}_7]^+$  | Tropylium ion, from benzylic cleavage |

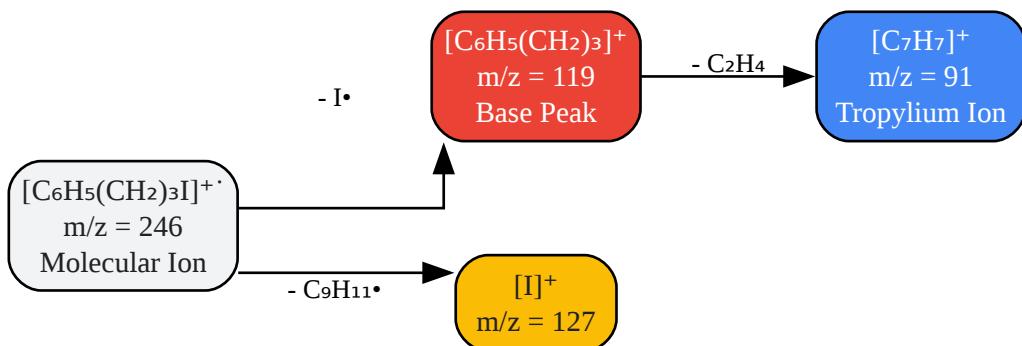
### Interpretation and Causality:

- Molecular Ion (m/z 246): The peak at m/z 246 corresponds to the intact molecule that has lost one electron, confirming the molecular weight.[\[1\]](#)
- Base Peak (m/z 119): The most intense peak (base peak) is expected at m/z 119. This results from the homolytic cleavage of the C-I bond, which is the weakest bond in the molecule.[\[5\]](#) This process expels a neutral iodine radical and leaves a stable 3-phenylpropyl carbocation.

- Tropylium Ion (m/z 91): A prominent peak at m/z 91 is characteristic of compounds containing a benzyl moiety. It is formed via cleavage of the C<sub>1</sub>-C<sub>2</sub> bond and subsequent rearrangement to the highly stable, aromatic tropylium cation.
- Iodine Cation (m/z 127): A peak at m/z 127, corresponding to [I]<sup>+</sup>, is also diagnostic for iodine-containing compounds, though it may be of lower intensity than the alkyl fragment.<sup>[5]</sup>

## Fragmentation Pathway Visualization

The logical flow of fragmentation from the molecular ion can be visualized as follows.



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Caption: Proposed EI-MS fragmentation pathway for **1-Iodo-3-phenylpropane**.

## Experimental Protocol for MS Data Acquisition (GC-MS)

- Sample Preparation: Prepare a dilute solution of **1-Iodo-3-phenylpropane** (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
- GC Separation:
  - Inject 1  $\mu$ L of the sample solution into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms).
  - Use a temperature program that allows for the separation of the analyte from the solvent and any impurities (e.g., start at 80°C, ramp to 250°C at 10°C/min).
- MS Ionization: The eluent from the GC column is directed into the ion source of the Mass Spectrometer, typically operating under Electron Ionization (EI) at 70 eV.

- Mass Analysis: The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-300) to detect the molecular ion and its fragments.
- Data Analysis: Identify the chromatographic peak corresponding to **1-Iodo-3-phenylpropane** and analyze its associated mass spectrum.

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## References

- 1. 1-Iodo-3-phenylpropane | 4119-41-9 | Benchchem [benchchem.com]
- 2. che.hw.ac.uk [che.hw.ac.uk]
- 3. <sup>13</sup>C nmr spectrum of 1-iodo-2-methylpropane C4H9I (CH<sub>3</sub>)<sub>2</sub>CHCH<sub>2</sub>I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyl iodide C13 <sup>13</sup>C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. rsc.org [rsc.org]
- 5. mass spectrum of 1-iodopropane C3H7I CH<sub>3</sub>CH<sub>2</sub>CH<sub>2</sub>I fragmentation pattern of m/z m/e ions for analysis and identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)